molecular formula C20H21ClN2O5S B1229620 4-(3-chlorophenyl)sulfonyl-N-cyclohexyl-N-methyl-3-nitrobenzamide

4-(3-chlorophenyl)sulfonyl-N-cyclohexyl-N-methyl-3-nitrobenzamide

Cat. No.: B1229620
M. Wt: 436.9 g/mol
InChI Key: YQBQRLSOGADWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)sulfonyl-N-cyclohexyl-N-methyl-3-nitrobenzamide is a C-nitro compound.

Scientific Research Applications

Polymer Synthesis

A key application of compounds similar to 4-(3-chlorophenyl)sulfonyl-N-cyclohexyl-N-methyl-3-nitrobenzamide is in the synthesis of polymers. For instance, Mehdipour‐Ataei et al. (2009) demonstrated the synthesis of organosoluble, thermally stable polyamides containing sulfone, sulfide, and amide groups. They synthesized a new diamine containing these groups through a multi-step process, which included reactions with compounds structurally related to this compound. These polyamides displayed significant solubility and thermal stability, highlighting the potential of such compounds in advanced material synthesis (Mehdipour‐Ataei, Hatami, & Mosslemin, 2009).

Antitumor Agents

In the field of medicinal chemistry, certain derivatives of compounds similar to this compound have been explored for their potential as antitumor agents. Shinkwin and Threadgill (1996) synthesized isotopically efficient syntheses of nitrothiophenecarboxamides, which hold interest as antitumor agents. Their research demonstrates the versatility of these compounds in synthesizing labeled compounds for potential therapeutic applications (Shinkwin & Threadgill, 1996).

Antidiabetic Agents

Thakral et al. (2020) synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and evaluated them for their antidiabetic activity. This study highlights the potential of similar compounds in the development of new antidiabetic medications, demonstrating the compound's versatility in pharmacological applications (Thakral, Narang, Kumar, & Singh, 2020).

Properties

Molecular Formula

C20H21ClN2O5S

Molecular Weight

436.9 g/mol

IUPAC Name

4-(3-chlorophenyl)sulfonyl-N-cyclohexyl-N-methyl-3-nitrobenzamide

InChI

InChI=1S/C20H21ClN2O5S/c1-22(16-7-3-2-4-8-16)20(24)14-10-11-19(18(12-14)23(25)26)29(27,28)17-9-5-6-15(21)13-17/h5-6,9-13,16H,2-4,7-8H2,1H3

InChI Key

YQBQRLSOGADWQO-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)S(=O)(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)S(=O)(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-chlorophenyl)sulfonyl-N-cyclohexyl-N-methyl-3-nitrobenzamide
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4-(3-chlorophenyl)sulfonyl-N-cyclohexyl-N-methyl-3-nitrobenzamide
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